molecular formula C12H21NO3 B1179224 Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside CAS No. 149513-97-3

Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside

Cat. No.: B1179224
CAS No.: 149513-97-3
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, including the presence of a fluorine atom and multiple acetyl groups.

Preparation Methods

The synthesis of Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside typically involves several organic synthesis steps. The process begins with the selective functionalization of a sugar molecule, followed by the introduction of the fluorine atom. The acetyl groups are then added through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained .

Chemical Reactions Analysis

Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into carbohydrate-protein interactions.

    Industry: The compound can be used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside involves its interaction with specific biological targets, such as enzymes or receptors. The fluorine atom and acetyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoro-D-mannopyranoside can be compared with other similar compounds, such as:

    Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: This compound lacks the fluorine atom and has a different acetylation pattern.

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose: This compound is an epimer of the mannopyranoside and has different biological properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

149513-97-3

Molecular Formula

C12H21NO3

Molecular Weight

0

Synonyms

methyl 2-acetamido-4,6-di-O-acetyl-2,3-dideoxy-3-fluoromannopyranoside

Origin of Product

United States

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